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Introduction
Crisugabalin (also known as HSK16149) is a novel, third-generation oral γ-aminobutyric acid

(GABA) analog that represents a significant advancement in the class of gabapentinoids.[1][2]

Structurally, it is distinguished by a unique tricyclic cage-like structure which enhances its

molecular rigidity.[1] This modification contributes to its improved target affinity, metabolic

stability, lipophilicity, and overall pharmacological activity compared to its predecessors,

gabapentin and pregabalin.[1] Crisugabalin is a selective ligand for the α2δ subunit of voltage-

gated calcium channels (VGCCs) and has demonstrated significant analgesic efficacy in both

preclinical and clinical settings for chronic neuropathic pain.[2][3][4] In May 2024, it was

approved by the National Medical Products Administration (NMPA) of China for the treatment of

diabetic peripheral neuropathic pain (DPNP), followed by an approval for postherpetic

neuralgia (PHN).[1][5] This guide provides an in-depth examination of crisugabalin's

mechanism of action, focusing on its interaction with the α2δ subunit, supported by quantitative

data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanism of Action: Targeting the α2δ
Subunit
The primary molecular target of crisugabalin, like other gabapentinoids, is the α2δ auxiliary

subunit of presynaptic voltage-gated calcium channels.[6][7] The α2δ-1 subunit, in particular,

has been identified as a key contributor to the pathophysiology of neuropathic pain.[3][8] Under

neuropathic conditions, the expression of the α2δ-1 subunit is upregulated in dorsal root
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ganglia (DRG) neurons, which correlates with the onset and duration of pain behaviors.[9] This

upregulation is thought to facilitate excessive excitatory neurotransmission.[10]

Crisugabalin exerts its therapeutic effects by binding with high affinity to the α2δ-1 subunit.[3]

This binding modulates the function of the VGCCs, leading to a reduction in calcium influx into

the presynaptic nerve terminal.[3][6] The decreased intracellular calcium concentration, in turn,

curtails the release of excitatory neurotransmitters such as glutamate, norepinephrine, and

substance P.[1][6] This attenuation of excitatory signaling in the central nervous system is the

fundamental mechanism responsible for the analgesic effects of crisugabalin.[3][6] Animal

studies have conclusively shown that the analgesic actions of gabapentinoids are mediated

through the α2δ-1 subunit.[9][10]
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Caption: Molecular mechanism of crisugabalin at the presynaptic terminal.
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Quantitative Data: Binding Affinity and Selectivity
Crisugabalin exhibits a significantly higher binding affinity for the α2δ subunit compared to

earlier-generation gabapentinoids, which may contribute to its enhanced potency and longer

duration of action.[1][3] In vitro studies have shown that crisugabalin is highly selective for the

α2δ subunit, with no significant effects on 105 other safety targets, including various receptors

and transporters in the dopaminergic and cholinergic systems.[1][2]

Table 1: Comparative Binding Affinities of α2δ Ligands

Compound Target IC₅₀ (nM) Reference

Crisugabalin α2δ-1 Subunit 4.0 [3]

| Pregabalin | α2δ-1 Subunit | 92.0 |[3] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is

required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher binding affinity.

This 23-fold greater binding affinity of crisugabalin compared to pregabalin is a key

distinguishing feature.[1][2]

Preclinical Evidence in Animal Models
The analgesic properties of crisugabalin have been demonstrated in various animal models of

neuropathic and chronic pain.[3][6] These studies highlight its potency, duration of action, and

improved therapeutic index over pregabalin.[11]

Table 2: Summary of Preclinical Efficacy in Neuropathic Pain Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://www.researchgate.net/publication/347458134_Pharmacology_and_Mechanism_of_Action_of_HSK16149_a_Selective_Ligand_of_a_2_d_Subunit_of_Voltage-Gated_Calcium_Channel_with_Analgesic_Activity_in_Animal_Models_of_Chronic_Pain
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12279680/
https://www.researchgate.net/publication/347458134_Pharmacology_and_Mechanism_of_Action_of_HSK16149_a_Selective_Ligand_of_a_2_d_Subunit_of_Voltage-Gated_Calcium_Channel_with_Analgesic_Activity_in_Animal_Models_of_Chronic_Pain
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-crisugabalin
https://www.hcplive.com/view/crisugabalin-provides-significant-pain-improvements-in-adults-with-postherpetic-neuralgia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model
Crisugabalin
Dose

Key Findings
Comparison
with
Pregabalin

Reference

Streptozotocin
-induced
diabetic
neuropathy
(Rat)

10 mg/kg
(MED)

Significant
analgesic
effect.

Efficacy was
similar to 30
mg/kg of
pregabalin.

[2]

Streptozotocin-

induced diabetic

neuropathy (Rat)

30 mg/kg

Analgesic effect

persisted for 24

hours.

Pregabalin's

effect at 30

mg/kg lasted

only 12 hours.

[1][2]

Intermittent cold

stress model
Not specified

Inhibited

mechanical

allodynia.

- [1][2]

Formalin-induced

pain model
Not specified

Reduced phase

II pain behaviors.
- [1]

| Rotarod Test (CNS side effects) | 100 mg/kg (MED) | Indicated a better safety profile on the

central nervous system. | MED for pregabalin was 30 mg/kg, suggesting crisugabalin has a

more benign neurotoxicity profile. |[2][3] |

MED (Minimum Effective Dose) is the lowest dose of a drug that produces a therapeutic effect.

Furthermore, the brain tissue exposure level of crisugabalin was found to be 18-fold lower

than that of pregabalin, suggesting a more favorable neurotoxicity profile.[3][11]

Clinical Efficacy
Crisugabalin has been evaluated in multicenter, randomized, double-blind, placebo-controlled

clinical trials, demonstrating significant efficacy and a favorable safety profile in patients with

postherpetic neuralgia (PHN) and diabetic peripheral neuropathic pain (DPNP).[3][12]

Postherpetic Neuralgia (PHN)
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A Phase 3 trial involving 366 adults with PHN showed that crisugabalin, at doses of 40

mg/day and 80 mg/day, provided statistically significant improvements in the average daily pain

score (ADPS) compared to placebo over 12 weeks.[3][8][11]

Table 3: Clinical Efficacy of Crisugabalin in Postherpetic Neuralgia (Phase 3)

Treatment
Group (12
weeks)

N
LSM Change
from Baseline
in ADPS

Difference vs.
Placebo (95%
CI)

P-value

Placebo 124 -1.1 - -

Crisugabalin 40

mg/day
121 -2.2 -1.1 (-1.6 to -0.7) < .001

| Crisugabalin 80 mg/day | 121 | -2.6 | -1.5 (-2.0 to -1.0) | < .001 |

ADPS (Average Daily Pain Score) measured on an 11-point Numeric Pain Rating Scale. LSM

(Least Squares Mean). CI (Confidence Interval). Data from Zhang D, et al. JAMA Dermatol.

2024.[8][11]

A significantly higher proportion of patients treated with crisugabalin achieved ≥30% and

≥50% pain reduction compared to the placebo group.[8][11] Common treatment-emergent

adverse events included dizziness and somnolence, which were generally mild to moderate.

[11][13]

Diabetic Peripheral Neuropathic Pain (DPNP)
In a study of patients with DPNP, crisugabalin demonstrated a rapid onset of pain relief.[12]

Significant reductions in ADPS compared to placebo were observed as early as week 1 for

both 40 mg/day and 80 mg/day doses.[12] In contrast, the pregabalin group showed significant

pain relief only from week 6.[12] Another study focused on DPNP patients who had an

inadequate response to pregabalin. In this population, crisugabalin (40 mg/day) was found to

be superior to pregabalin (300 mg/day) in reducing pain symptoms over a 4-week period and

was well tolerated.[13]

Table 4: Clinical Efficacy in DPNP Patients with Inadequate Response to Pregabalin (Phase 2)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11581609/
https://www.mdedge.com/content/crisugabalin-alleviates-postherpetic-neuralgia-symptoms-phase-3-study
https://www.hcplive.com/view/crisugabalin-provides-significant-pain-improvements-in-adults-with-postherpetic-neuralgia
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.mdedge.com/content/crisugabalin-alleviates-postherpetic-neuralgia-symptoms-phase-3-study
https://www.hcplive.com/view/crisugabalin-provides-significant-pain-improvements-in-adults-with-postherpetic-neuralgia
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.mdedge.com/content/crisugabalin-alleviates-postherpetic-neuralgia-symptoms-phase-3-study
https://www.hcplive.com/view/crisugabalin-provides-significant-pain-improvements-in-adults-with-postherpetic-neuralgia
https://www.hcplive.com/view/crisugabalin-provides-significant-pain-improvements-in-adults-with-postherpetic-neuralgia
https://diabetesjournals.org/diabetes/article/74/Supplement_1/872-P/160125/872-P-Efficacy-and-Safety-of-Crisugabalin-in
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40377855/
https://pubmed.ncbi.nlm.nih.gov/40377855/
https://pubmed.ncbi.nlm.nih.gov/40377855/
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://diabetesjournals.org/diabetes/article/74/Supplement_1/872-P/160125/872-P-Efficacy-and-Safety-of-Crisugabalin-in
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group (4
weeks)

N
LSM Change from
Baseline in VAS

P-value (vs.
Pregabalin)

Pregabalin (300

mg/day)
46 -7.1 -

| Crisugabalin (40 mg/day) | 44 | -14.4 | 0.0069 |

VAS (Visual Analog Scale) for pain. Data from a Phase 2 study in Chinese patients.[13]

Experimental Protocols
The characterization of crisugabalin's interaction with the α2δ subunit involves standard

pharmacological assays, including radioligand binding assays and electrophysiological studies.

Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC₅₀) of an unlabeled compound

(crisugabalin) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-

gabapentin) for binding to the target receptor (α2δ subunit).[2][14]

Methodology:

Membrane Preparation: Tissues or cells expressing the α2δ subunit are homogenized and

centrifuged to isolate a membrane fraction rich in the target protein. Protein concentration is

determined using a standard assay (e.g., BCA assay).[14]

Assay Incubation: The membrane preparation is incubated in a buffer solution with a fixed

concentration of a radiolabeled ligand (e.g., [³H]-gabapentin) and varying concentrations of

the unlabeled test compound (crisugabalin).[14]

Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is

then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand

from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-

specifically bound radioactivity.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://diabetesjournals.org/diabetes/article/74/Supplement_1/872-P/160125/872-P-Efficacy-and-Safety-of-Crisugabalin-in
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.researchgate.net/publication/347458134_Pharmacology_and_Mechanism_of_Action_of_HSK16149_a_Selective_Ligand_of_a_2_d_Subunit_of_Voltage-Gated_Calcium_Channel_with_Analgesic_Activity_in_Animal_Models_of_Chronic_Pain
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/product/b12431374?utm_src=pdf-body
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.[14]

Data Analysis: The amount of specific binding at each concentration of the test compound is

calculated. The data are then fitted to a sigmoidal dose-response curve to determine the IC₅₀

value. The Ki (inhibitor constant) is calculated from the IC₅₀ using the Cheng-Prusoff

equation.[15][16]

1. Membrane Preparation
(Homogenization & Centrifugation)

2. Incubation
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Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology
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This technique is used to measure the effect of a compound on the flow of ions through

voltage-gated calcium channels in individual neurons (e.g., dorsal root ganglion neurons).[17]

[18]

Methodology:

Cell Preparation: Neurons (e.g., from rat DRG) are cultured on coverslips.[18]

Patch-Clamp Recording: A glass micropipette with a very small tip is pressed against the

membrane of a single neuron to form a high-resistance seal. The membrane patch under the

pipette is then ruptured to gain electrical access to the cell's interior (whole-cell

configuration).[19]

Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -80 mV) by

the patch-clamp amplifier.[18]

Eliciting Currents: Depolarizing voltage steps are applied to activate the voltage-gated

calcium channels, and the resulting inward flow of ions (calcium or barium, used as a charge

carrier) is recorded as a current.[18]

Drug Application: A baseline current is recorded. Then, crisugabalin is applied to the cell via

the bath solution, and the calcium channel currents are recorded again.[17]

Data Analysis: The amplitude of the calcium current before and after drug application is

compared to determine the extent of inhibition.[17]
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Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion
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Crisugabalin is a potent and selective ligand for the α2δ-1 subunit of voltage-gated calcium

channels. Its distinct cage-like structure confers a significantly higher binding affinity compared

to pregabalin, which translates into enhanced analgesic potency and a longer duration of

action. The core mechanism involves binding to the α2δ-1 subunit on presynaptic neurons,

which modulates calcium channel function, reduces the influx of calcium, and subsequently

decreases the release of key excitatory neurotransmitters involved in pain signaling. This

mechanism is strongly supported by quantitative binding data, preclinical efficacy in animal

models, and robust clinical trial results in patients with chronic neuropathic pain. The favorable

efficacy and safety profile, including a rapid onset of action and effectiveness in patients with

an inadequate response to other therapies, positions crisugabalin as a valuable therapeutic

option for the management of neuropathic pain.[1][12][13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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